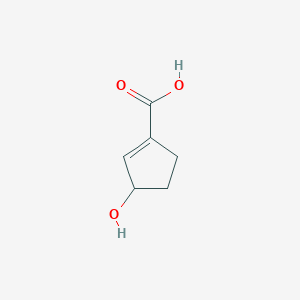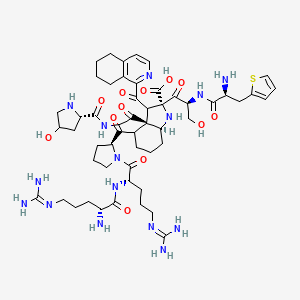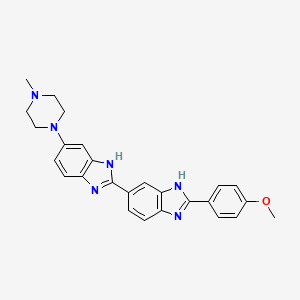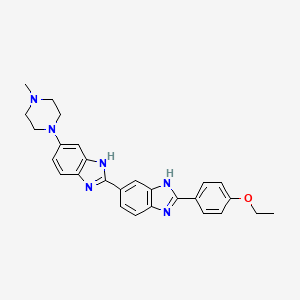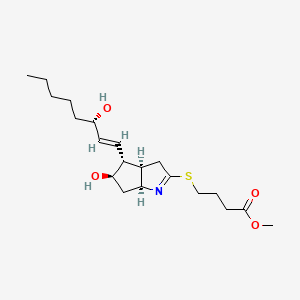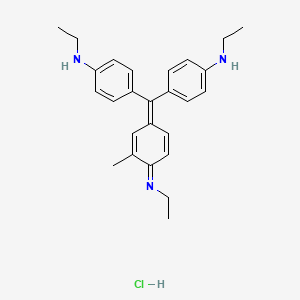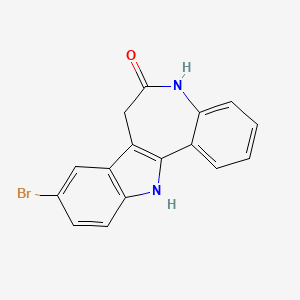
Kenpaullone
Vue d'ensemble
Description
3,2-dbenzazepin-6(5H)-one, est un inhibiteur de petites molécules des kinases dépendantes des cyclines (CDK) et de la kinase 3β de la glycogène synthase (GSK3β) . Il appartient à la famille des paullones, qui sont connues pour leur capacité à inhiber les CDK . Kenpaullone a été étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, la neuroprotection et la gestion de la douleur .
Applications De Recherche Scientifique
Kenpaullone has a wide range of scientific research applications, including:
Cancer Research: This compound has been identified as a potent inhibitor of CDKs, making it a potential candidate for cancer therapy.
Neuroprotection: This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Pain Management: This compound has been repurposed for the treatment of chronic pain by normalizing inhibitory neurotransmission.
Mécanisme D'action
Target of Action
Kenpaullone primarily targets Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinases (CDKs) . GSK3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation . CDKs are a group of protein kinases that regulate the cell cycle .
Mode of Action
This compound inhibits the activity of GSK3β and CDKs . It enhances the expression and function of KCC2 , a neuroprotective ion transporter that extrudes intracellular neuronal chloride, by inhibiting GSK3β . This inhibition leads to the activation of the KCC2 promoter via the KAISO transcription factor by delta-catenin , a phosphorylation-target of GSK3β in neurons .
Biochemical Pathways
The inhibition of GSK3β by this compound affects the GABAergic neurotransmission pathway . GABAergic neurotransmission is fundamental for the adult vertebrate central nervous system and requires low chloride concentration in neurons, maintained by KCC2 . By enhancing KCC2 expression, this compound helps to normalize disrupted inhibitory neurotransmission .
Result of Action
This compound effectively reduces pathologic pain-like behavior in mouse models of nerve injury and bone cancer . In a nerve-injury pain model, this compound restored KCC2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn . It also suppresses the stem cell phenotype and viability of both glioma stem cells and glioma cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound has been demonstrated in controlled laboratory conditions, and its effectiveness in different environments may vary .
Analyse Biochimique
Biochemical Properties
Kenpaullone interacts with several enzymes and proteins. It inhibits GSK-3β, Cdk1/cyclin B, Cdk2/cyclin A, Cdk5/p25, and lymphocyte kinase with IC50 values of 0.23, 0.4, 0.68, 0.85, and 0.47 μM, respectively . These interactions are crucial in regulating various biochemical reactions in the cell.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances neuronal differentiation in rat and human neural precursor cell cultures . It also promotes survival of motor neurons derived from mouse embryonic stem cells and from amyotrophic lateral sclerosis (ALS) patient iPS cells . Furthermore, it has been found to inhibit KLF4 expression and self-renewal in breast cancer stem cells in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts by competitive inhibition of ATP binding . Molecular modeling indicates that this compound can bind in the ATP binding site of CDK2 with residue contacts similar to those observed in the crystal structures of other CDK2-bound inhibitors .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have significant effects on cellular function in laboratory settings. For instance, it has been found to have robust and long-lasting analgesic effects in preclinical models of nerve injury and bone cancer pain .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, combination therapy with this compound and Temozolomide significantly prolonged survival time compared with Temozolomide monotherapy in mouse models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits GSK3β, an enzyme that plays a key role in various metabolic processes
Transport and Distribution
It is known that this compound acts by competitive inhibition of ATP binding, suggesting that it may interact with transporters or binding proteins that recognize ATP or ATP-binding proteins .
Subcellular Localization
Given its role as an ATP-competitive inhibitor, it is likely that this compound localizes to areas of the cell where ATP-dependent processes occur, such as the cytoplasm and the vicinity of the cell membrane .
Méthodes De Préparation
Kenpaullone peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la bromation de la paullone pour produire de la 9-bromopaullone . Les conditions réactionnelles impliquent généralement l'utilisation de brome ou d'un agent bromant dans un solvant organique. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
Kenpaullone subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure de la this compound, modifiant potentiellement son activité biologique.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le brome . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Recherche sur le cancer : This compound a été identifié comme un inhibiteur puissant des CDK, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.
Neuroprotection : This compound a été étudié pour ses effets neuroprotecteurs, en particulier dans les modèles de maladies neurodégénératives.
Gestion de la douleur : This compound a été réutilisé pour le traitement de la douleur chronique en normalisant la neurotransmission inhibitrice.
Mécanisme d'action
This compound exerce ses effets principalement par l'inhibition des CDK et de la GSK3β . En inhibant de manière compétitive la liaison de l'ATP à ces kinases, la this compound perturbe leur activité et affecte divers processus cellulaires . Dans le contexte de la neuroprotection, la this compound améliore l'expression de KCC2 en inhibant la GSK3β, ce qui normalise la neurotransmission inhibitrice et réduit la douleur .
Comparaison Avec Des Composés Similaires
Kenpaullone est unique parmi les inhibiteurs de CDK en raison de sa structure et de son mécanisme d'action spécifiques. Des composés similaires comprennent :
Alsterpaullone : Un autre dérivé de la paullone qui inhibe les CDK et la GSK3β.
1-Azathis compound : Un composé apparenté ayant des effets inhibiteurs similaires sur les CDK et la GSK3β.
AZD5438 : Un inhibiteur de CDK et de GSK3α/β ayant des effets neuroprotecteurs.
AT7519 : Un autre inhibiteur de CDK et de GSK3α/β ayant des applications thérapeutiques potentielles.
La capacité de this compound à améliorer l'expression de KCC2 et son efficacité dans la gestion de la douleur la distinguent des autres composés similaires .
Propriétés
IUPAC Name |
9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXFYAWXPMDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161994 | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-20-9 | |
| Record name | Kenpaullone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kenpaullone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | kenpaullone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kenpaullone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kenpaullone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
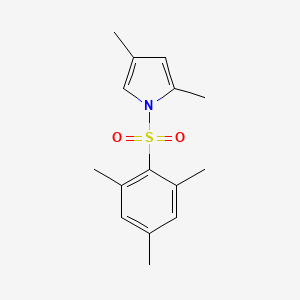
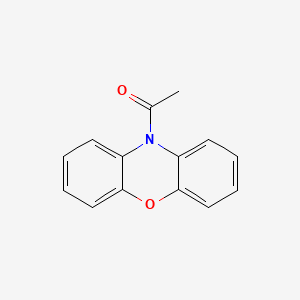
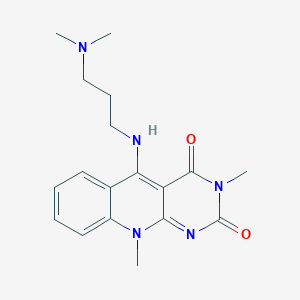
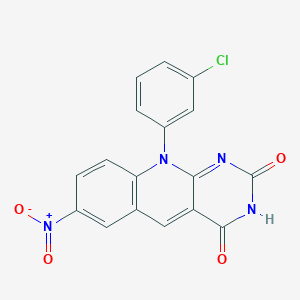
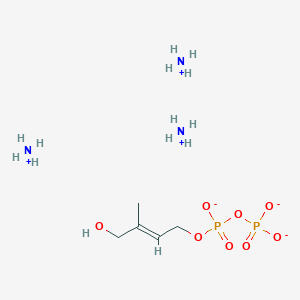
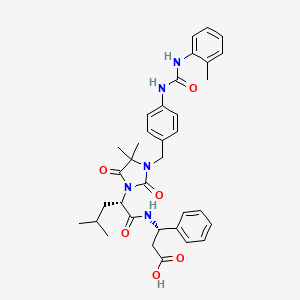
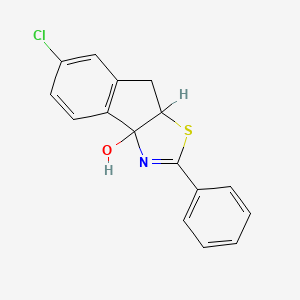
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)
